2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is , indicating the presence of two nitrogen atoms in a diaza configuration, along with a trifluoroacetate functional group. This compound is classified as a spirocyclic amine and is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a sigma-1 receptor antagonist, which may enhance analgesic effects and reduce opioid tolerance .
The synthesis of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate typically involves multiple steps aimed at constructing the spirocyclic core followed by the introduction of the trifluoroacetate group.
Common Synthetic Routes:
Industrial Production:
The molecular structure of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate features:
Spectroscopic Data:
Types of Reactions:
Reagents and Conditions:
The mechanism of action for 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate primarily involves its interaction with sigma-1 receptors in biological systems:
Research indicates that compounds with similar structures exhibit significant biological activity, suggesting that this compound could be further explored for therapeutic applications in pain management and neurodegenerative diseases .
Scientific Applications:
The assembly of the 2,6-diazaspiro[3.4]octan-7-one scaffold demands precise ring-closure strategies to establish its spirocyclic architecture at the C3 carbon. A prevalent approach involves intramolecular cyclization of linear precursors containing both amine and carbonyl functionalities. Key methodologies include:
Table 1: Comparative Ring-Closure Strategies for 2,6-Diazaspiro[3.4]octan-7-one
Strategy | Reagents/Conditions | Yield Range | Stereochemical Outcome | Key Advantage |
---|---|---|---|---|
Dieckmann Cyclization | Cs₂CO₃, DMF, 80°C | 45-65% | Racemic | Scalability (>100 g) |
Halogen-Mediated Cyclization | NBS, CH₂Cl₂, -20°C | 60-75% | Up to 92% ee (with chiral catalyst) | High enantioselectivity |
Reductive Amination | NaBH₃CN, then HCl/MeOH reflux | 50-70% | Diastereomeric mixtures | Amenable to diverse N-substitutions |
Trifluoroacetate (TFA) salt formation enhances the crystallinity, solubility, and stability of 2,6-diazaspiro[3.4]octan-7-one derivatives, crucial for pharmaceutical processing. Key considerations include:
Late-stage derivatization exploits the nucleophilicity of the spirocyclic amines and the carbonyl’s electrophilicity to generate pharmacologically active molecules:
Table 2: Bioactive Derivatives via Late-Stage Functionalization
Derivative Class | Functionalization | Biological Target | Key Activity |
---|---|---|---|
Acryloyl Derivatives | N2-Acrylation | KRAS G12C | Tumor metastasis inhibition (IC₅₀: 0.8 nM) |
Benzyl-Substituted Analogs | N6-Alkylation with benzyl bromide | Sigma-1 Receptor | Rescued morphine tolerance (in vivo) |
Indazole-Benzonitrile Hybrids | Suzuki coupling + N-alkylation | Sigma-1/MOR complex | Enhanced morphine antinociception |
Sustainable synthesis of the diazaspiro core aligns with green metrics while maintaining efficiency:
Table 3: Green Metrics for Spirocyclic Synthesis Methodologies
Method | Catalyst/Solvent | Atom Economy | E-Factor | PMI | Renewable Input |
---|---|---|---|---|---|
CO₂ Cycloaddition | Phenolic catalyst/neat | 92% | 1.8 | 3.2 | CO₂ (100%) |
Electrochemical Spirofusion | None/water | 88% | 3.5 | 5.1 | Electricity (solar) |
Enzyme-Mediated Resolution | Lipase/CPME | 45%* | 2.2 | 4.0 | Biocatalyst |
*Resolution inherently limits max. atom economy to 50%
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1